molecular formula C17H36ClNO2 B5100877 1-(Tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride

1-(Tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride

Cat. No.: B5100877
M. Wt: 321.9 g/mol
InChI Key: MELZFGWNLVHPSG-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride is a complex organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of tert-butylamine with an appropriate epoxide to form an intermediate.

    Cyclohexylation: The intermediate is then reacted with a cyclohexyl compound under controlled conditions to introduce the cyclohexyl group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(Tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly in relation to beta-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action.

    Atenolol: A selective beta-blocker used in the treatment of hypertension.

    Metoprolol: Commonly used beta-blocker for managing cardiovascular diseases.

Uniqueness

1-(Tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.

Properties

IUPAC Name

1-(tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h13-15,18-19H,7-12H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELZFGWNLVHPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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